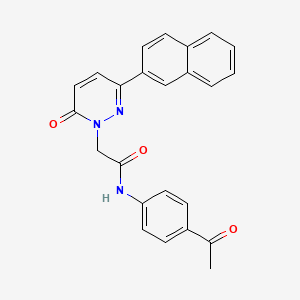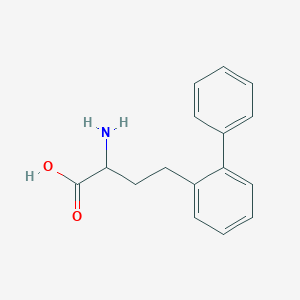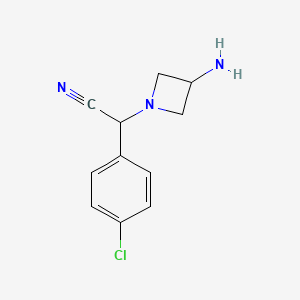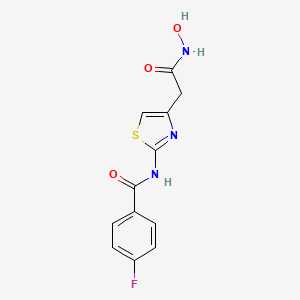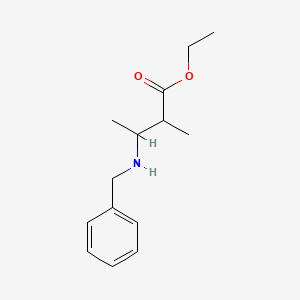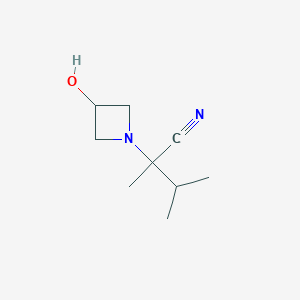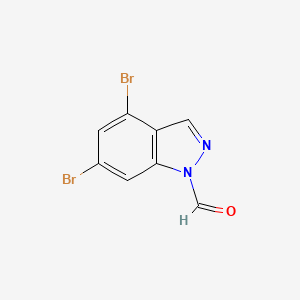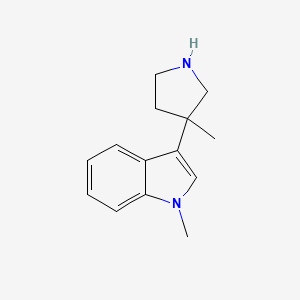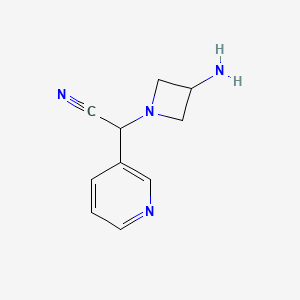
2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile is a synthetic organic compound that features both an azetidine and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the azetidine ring through cyclization of appropriate precursors.
Nucleophilic Substitution: Introduction of the pyridine ring via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Catalytic Processes: Use of catalysts to improve reaction efficiency.
Continuous Flow Chemistry: Implementation of continuous flow reactors for scalable synthesis.
化学反应分析
Types of Reactions
2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.
科学研究应用
2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound in drug discovery.
Biological Studies: Investigation of its biological activity and mechanism of action.
Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include:
Binding to Active Sites: Inhibition or activation of enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
- 2-(3-Aminoazetidin-1-yl)-2-(pyridin-2-yl)acetonitrile
- 2-(3-Aminoazetidin-1-yl)-2-(pyridin-4-yl)acetonitrile
Uniqueness
2-(3-Aminoazetidin-1-yl)-2-(pyridin-3-yl)acetonitrile may exhibit unique properties compared to its analogs due to the specific positioning of the pyridine ring, which can influence its biological activity and chemical reactivity.
属性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC 名称 |
2-(3-aminoazetidin-1-yl)-2-pyridin-3-ylacetonitrile |
InChI |
InChI=1S/C10H12N4/c11-4-10(14-6-9(12)7-14)8-2-1-3-13-5-8/h1-3,5,9-10H,6-7,12H2 |
InChI 键 |
AOHWONMCNILDOK-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(C#N)C2=CN=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


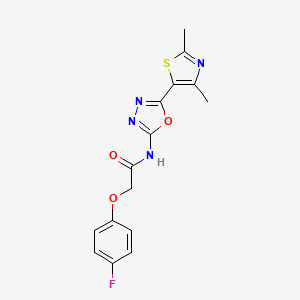
![3-(Chloromethyl)-6-(trifluoromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B14866891.png)
